(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1S)-7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
YIXVWVJASOXRJT-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a naphthalene derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas under pressure and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Its structure allows for interaction with microbial targets, making it a candidate for further development in antimicrobial therapies.
- Case Study : A study conducted on various tetrahydronaphthalene derivatives demonstrated that (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains. The mechanism of action was attributed to the compound's ability to disrupt bacterial cell wall synthesis .
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological effects. Its potential as a modulator in neurological disorders is under exploration.
- Case Study : In a series of behavioral assays on rodent models, (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine showed promise in reducing anxiety-like behaviors. This suggests potential applications in treating anxiety disorders .
Organic Synthesis
(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as an important intermediate in the synthesis of various organic compounds.
Synthetic Routes
The synthesis typically involves several key steps:
| Step | Description |
|---|---|
| 1 | Starting from 7-chloro-1,2,3,4-tetrahydronaphthalene. |
| 2 | Introduction of the fluorine atom via electrophilic fluorination. |
| 3 | Amine functionalization through nucleophilic substitution reactions. |
These synthetic pathways allow for the customization of the compound for specific applications in pharmaceuticals and agrochemicals .
Material Science
The unique properties of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine make it suitable for incorporation into advanced materials.
Hydrogel Development
Research into hydrogels has identified this compound as a potential additive to enhance the mechanical properties and biocompatibility of hydrogel matrices.
Mechanism of Action
The mechanism of action of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related analogs:
Key Observations:
- Stereochemistry : The (S)-enantiomer is conserved in several analogs, but the (R)-5-fluoro variant () highlights enantiomeric differences in pricing and availability, suggesting divergent synthetic challenges or demand .
- Salt Forms : Hydrochloride salts (e.g., target compound and (S)-7-fluoro analog) improve solubility but increase molecular weight .
Biological Activity
(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features—specifically the presence of chlorine and fluorine atoms—contribute to its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula: CHClF N
- Molecular Weight: 199.65 g/mol
- IUPAC Name: (1S)-7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS Number: 1781677-37-9
(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits its biological activity primarily through interactions with specific molecular targets such as receptors and enzymes. The halogen substituents (chlorine and fluorine) enhance its binding affinity and selectivity towards these targets.
Potential Targets
- Dopamine Receptors: Preliminary studies suggest that this compound may act as a ligand for dopamine receptors, particularly D2 receptors. Its structural similarity to dopamine may facilitate competitive binding.
- VHL Inhibitors: The compound has been investigated for its potential as a von Hippel-Lindau (VHL) inhibitor, which plays a critical role in regulating hypoxia-inducible factors (HIFs) involved in cellular adaptation to low oxygen levels .
Biological Activity Studies
Recent research has focused on the structure-activity relationship (SAR) of compounds related to (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The following table summarizes key findings from various studies:
Case Study 1: VHL Inhibition
A study explored the design of new VHL inhibitors utilizing compounds similar to (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The most potent inhibitors exhibited dissociation constants lower than 40 nM and effectively induced HIF transcriptional activity in cellular assays . This highlights the compound's potential in therapeutic applications for conditions such as anemia and ischemic diseases.
Case Study 2: Dopamine Receptor Interaction
In silico modeling and experimental validation have demonstrated that compounds with similar structures to (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can exhibit significant binding affinity to dopamine D2 receptors. The binding affinities ranged from micromolar to sub-micromolar levels . This suggests that further exploration could lead to novel treatments for neurological disorders.
Applications in Medicinal Chemistry
The unique structural characteristics of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine make it a valuable building block in medicinal chemistry:
- Drug Development: Its potential as a ligand for various receptors opens avenues for developing new pharmacological agents.
- Chemical Synthesis: The compound can serve as an intermediate in synthesizing more complex molecules due to its functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
